molecular formula C6H10BrF B6245511 3-(bromomethyl)-1-fluoro-1-methylcyclobutane CAS No. 2385051-84-1

3-(bromomethyl)-1-fluoro-1-methylcyclobutane

Cat. No.: B6245511
CAS No.: 2385051-84-1
M. Wt: 181.05 g/mol
InChI Key: SEBZTJBPCDRNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .


Synthesis Analysis

Bromomethyl compounds can be synthesized through various methods. For instance, allylation of ketones with methyl 3-(bromomethyl)but-3-enoate has been reported . Another method involves brominating a pyrene solution in carbon tetrachloride .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using techniques such as X-ray crystallography . The IUPAC Standard InChI and InChIKey can provide a standard chemical identifier .


Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For example, they can participate in elimination reactions . They can also react with thiols to form bromomethyl sulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary. For instance, they can have different molecular weights . Safety data sheets can provide information on their hazards, handling, and storage .

Mechanism of Action

The mechanism of action of bromomethyl compounds can vary depending on the specific reaction. For instance, in an E1 elimination reaction, the bromine atom can act as a leaving group, leading to the formation of a carbocation intermediate .

Safety and Hazards

Bromomethyl compounds can pose various hazards. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-1-fluoro-1-methylcyclobutane involves the reaction of 1-methylcyclobutene with bromine to form 3-bromomethyl-1-methylcyclobutane, which is then reacted with hydrogen fluoride to yield the final product.", "Starting Materials": [ "1-methylcyclobutene", "Bromine", "Hydrogen fluoride" ], "Reaction": [ "Step 1: 1-methylcyclobutene is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to form 3-bromomethyl-1-methylcyclobutane.", "Step 2: 3-bromomethyl-1-methylcyclobutane is then reacted with hydrogen fluoride in the presence of a catalyst such as antimony trifluoride to yield 3-(bromomethyl)-1-fluoro-1-methylcyclobutane." ] }

2385051-84-1

Molecular Formula

C6H10BrF

Molecular Weight

181.05 g/mol

IUPAC Name

3-(bromomethyl)-1-fluoro-1-methylcyclobutane

InChI

InChI=1S/C6H10BrF/c1-6(8)2-5(3-6)4-7/h5H,2-4H2,1H3

InChI Key

SEBZTJBPCDRNNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CBr)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.